
5-(2,3,5-Trimethylphenyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3,5-Trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives It features a cyclohexane ring substituted with a 2,3,5-trimethylphenyl group and two keto groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5-Trimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of 2,3,5-trimethylbenzoyl chloride with cyclohexane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the cyclohexane-1,3-dione on the benzoyl chloride, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(2,3,5-Trimethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
5-(2,3,5-Trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2,3,5-Trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, similar compounds inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the depletion of these molecules, ultimately causing plant death.
類似化合物との比較
Similar Compounds
- 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
- Cyclohexane, 1,3,5-trimethyl-
- 1-Hydroxy-2-(alkylketo)-4,4,6,6-tetramethyl cyclohexen-3,5-diones
Uniqueness
5-(2,3,5-Trimethylphenyl)cyclohexane-1,3-dione is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
特性
CAS番号 |
87822-19-3 |
|---|---|
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
IUPAC名 |
5-(2,3,5-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O2/c1-9-4-10(2)11(3)15(5-9)12-6-13(16)8-14(17)7-12/h4-5,12H,6-8H2,1-3H3 |
InChIキー |
RDZHGUMHIAAULX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C2CC(=O)CC(=O)C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14386909.png)
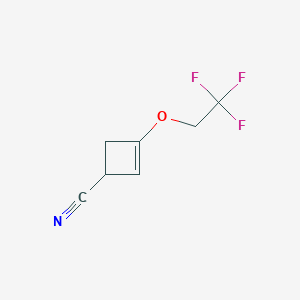


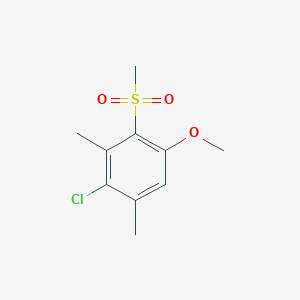
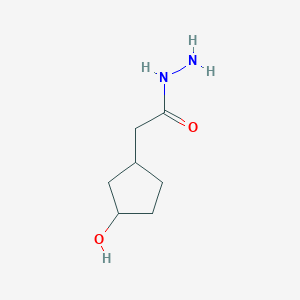
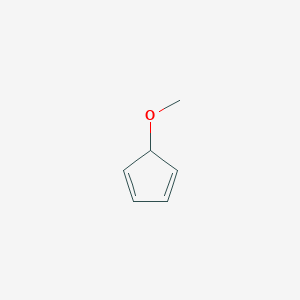
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
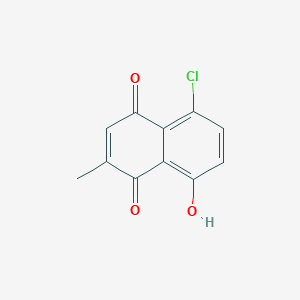
phosphanium chloride](/img/structure/B14386993.png)
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
